SF2312 vs PhAH: Superior Enzymatic Potency on Recombinant Human ENO1 and ENO2
SF2312 inhibits recombinant human ENO1 and ENO2 with IC₅₀ values of 37.9 nM and 42.5 nM respectively, representing approximately 1.4-fold greater potency than PhAH, which exhibits IC₅₀ values of 53.2 nM (ENO1) and 62.3 nM (ENO2) measured under identical assay conditions (pH 7.4, fluorometric NADH-linked assay or direct spectrophotometric PEP formation) [1]. The magnitude of differentiation increases substantially when considering the active (3S,5S)-enantiomer alone: since SF2312 is supplied as a racemic mixture and only the (3S,5S)-species occupies the active site, the intrinsic potency of the active enantiomer is estimated to be approximately 4-fold higher than the measured racemic IC₅₀, potentially yielding single-digit nM potency [2].
| Evidence Dimension | Enolase enzymatic IC₅₀ (recombinant human) |
|---|---|
| Target Compound Data | SF2312: 37.9 nM (hENO1), 42.5 nM (hENO2) |
| Comparator Or Baseline | PhAH: 53.2 nM (hENO1), 62.3 nM (hENO2) |
| Quantified Difference | SF2312 is 1.40-fold (hENO1) and 1.47-fold (hENO2) more potent; estimated ~4-fold for active enantiomer alone |
| Conditions | pH 7.4; fluorometric NADH-linked assay or direct spectrophotometric assay via PEP formation; recombinant human ENO1 and ENO2 expressed in E. coli |
Why This Matters
Procurement of SF2312 rather than PhAH provides a ~1.4-fold potency advantage per unit mass in enzymatic assays, with the active enantiomer contributing an estimated additional ~4-fold intrinsic potency margin relevant to low-concentration experimental designs.
- [1] BindingDB entries BDBM204924 (SF2312) and BDBM204923 (PhAH). IC₅₀ data for recombinant human ENO1 and ENO2. Accessed via BindingDB.org. View Source
- [2] Leonard PG, Satani N, Maxwell D, et al. SF2312 is a natural phosphonate inhibitor of enolase. Nature Chemical Biology. 2016;12(12):1053-1058. doi:10.1038/nchembio.2195 View Source
